(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
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Overview
Description
(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a compound of significant interest in various scientific fields. It is an amino acid derivative with a specific stereochemistry, making it valuable for research and industrial applications. The hydrochloride form enhances its solubility and stability, facilitating its use in various chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production often employs similar esterification techniques but on a larger scale. The use of flow microreactors has been explored to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents include hydrochloric acid for hydrolysis, thionyl chloride for chlorination, and various bases for deprotonation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid di-tert-butyl ester hydrochloride: Used in peptide synthesis.
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride: Used in the synthesis of esters of L-asparagine and L-glutamine.
Uniqueness
What sets (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride apart is its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m0./s1 |
InChI Key |
KKRHZNOGXJPKDW-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.Cl |
Origin of Product |
United States |
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